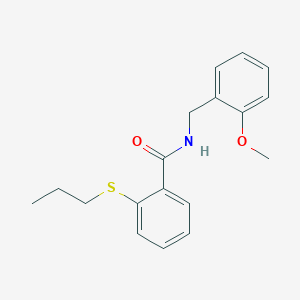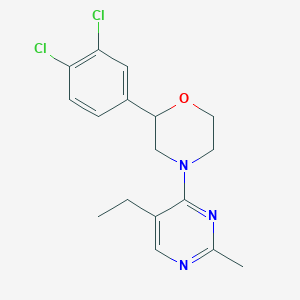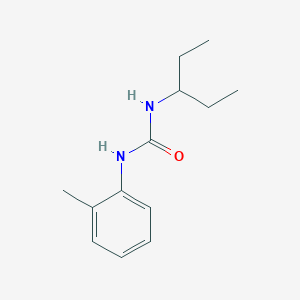
N-(2-methoxybenzyl)-2-(propylthio)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methoxybenzyl)-2-(propylthio)benzamide, also known as MPB, is a chemical compound that has been widely studied for its potential therapeutic applications. MPB is a member of the benzamide family of compounds, which have been shown to have a wide range of biological activities, including anti-inflammatory, anti-tumor, and antimicrobial effects. In
作用機序
The exact mechanism of action of N-(2-methoxybenzyl)-2-(propylthio)benzamide is not fully understood, but several studies have provided insights into its biological activity. This compound has been shown to inhibit the activity of several enzymes that are involved in cancer cell growth and inflammation, including histone deacetylases (HDACs) and cyclooxygenase-2 (COX-2). This compound has also been shown to activate the p53 tumor suppressor pathway, which plays a critical role in regulating cell growth and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in animal models and in vitro studies. This compound has been shown to inhibit cancer cell proliferation, induce apoptosis, reduce inflammation, and decrease oxidative stress. This compound has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
実験室実験の利点と制限
N-(2-methoxybenzyl)-2-(propylthio)benzamide has several advantages for lab experiments, including its ease of synthesis and its well-characterized biological activity. However, one limitation of this compound research is its relatively low solubility in water, which can make it difficult to use in certain experimental settings. Additionally, more research is needed to fully understand the safety and toxicity profile of this compound.
将来の方向性
There are several potential future directions for N-(2-methoxybenzyl)-2-(propylthio)benzamide research. One area of interest is the development of this compound analogs with improved solubility and biological activity. Another area of research is the investigation of this compound in combination with other anti-cancer agents, such as chemotherapy drugs or immunotherapy agents. Additionally, more research is needed to understand the safety and toxicity profile of this compound and its potential for clinical use in humans.
In conclusion, this compound is a promising chemical compound that has been extensively studied for its potential therapeutic applications. This compound has been shown to have anti-cancer, anti-inflammatory, and neuroprotective effects, and has several advantages for lab experiments. Future research is needed to fully understand the potential of this compound for clinical use in humans.
合成法
The synthesis of N-(2-methoxybenzyl)-2-(propylthio)benzamide involves the reaction of 2-(propylthio)benzoic acid with 2-methoxybenzylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified by column chromatography to obtain pure this compound. This synthesis method has been reported in several scientific journals, including the Journal of Medicinal Chemistry and Bioorganic & Medicinal Chemistry Letters.
科学的研究の応用
N-(2-methoxybenzyl)-2-(propylthio)benzamide has been studied extensively for its potential therapeutic applications. One of the most promising areas of research is its anti-cancer activity. Several studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
In addition to its anti-cancer activity, this compound has been investigated for its anti-inflammatory and antioxidant properties. Several studies have shown that this compound can reduce inflammation and oxidative stress in animal models of inflammatory diseases such as arthritis and colitis.
特性
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-2-propylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2S/c1-3-12-22-17-11-7-5-9-15(17)18(20)19-13-14-8-4-6-10-16(14)21-2/h4-11H,3,12-13H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJHOYIKHLRKIDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=CC=CC=C1C(=O)NCC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-({1-isobutyl-4-[(5-methyl-2-thienyl)methylene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}thio)acetamide](/img/structure/B5372522.png)
![4-{[(2,5-dimethoxyphenyl)amino]carbonyl}-2-morpholinecarboxylic acid](/img/structure/B5372538.png)


![6-{[(3aR*,7aS*)-5-methyl-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl]carbonyl}quinoline](/img/structure/B5372556.png)
![(3-{3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}-3-oxopropyl)amine hydrochloride](/img/structure/B5372571.png)
![4-[(dimethylamino)methyl]-1-[2-(phenylsulfonyl)ethyl]-4-azepanol](/img/structure/B5372578.png)

![N-{[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]methyl}-4-oxo-4H-chromene-2-carboxamide](/img/structure/B5372584.png)
![ethyl [5-({[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetyl}amino)-1,3,4-thiadiazol-2-yl]acetate](/img/structure/B5372589.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-N'-phenylurea](/img/structure/B5372590.png)
![2-[(3-methoxybenzyl)thio]-5-methyl-1,3,4-thiadiazole](/img/structure/B5372596.png)
![2-[4-(pyridin-4-ylmethyl)piperazin-1-yl]-4-(3,3,3-trifluoropropyl)pyrimidine](/img/structure/B5372612.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-methylnicotinamide](/img/structure/B5372614.png)